Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

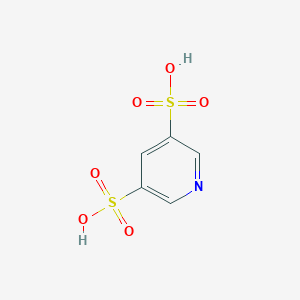

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate, also known as Sudan Black B, is a lipophilic dye that is widely used in scientific research. It is a black powder that is soluble in organic solvents and is commonly used to stain lipids in biological samples. Sudan Black B was first synthesized in 1925 by Paul Günther and is still widely used in research today.

Mecanismo De Acción

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B stains lipids by binding to the hydrophobic regions of the lipid molecules. The dye is particularly effective at staining neutral lipids, such as triglycerides and cholesterol esters. Once bound to the lipid molecules, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B produces a black color that is easily visualized under a microscope.

Efectos Bioquímicos Y Fisiológicos

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B does not have any known biochemical or physiological effects on biological samples. It is a non-toxic dye that is safe to handle and dispose of. However, it should be noted that Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not selective for specific lipid classes and can stain non-specifically if not used appropriately.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its ability to stain lipids in biological samples. This makes it a valuable tool for studying lipid metabolism and lipid-related diseases. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is relatively inexpensive and easy to use, making it accessible to researchers with limited resources.

One limitation of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is its lack of selectivity for specific lipid classes. This can lead to non-specific staining if not used appropriately. Additionally, Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is not suitable for use in live cells or tissues, as it requires fixation and permeabilization of the sample.

Direcciones Futuras

There are several future directions for the use of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B in scientific research. One area of interest is the development of more selective lipid staining methods that can distinguish between different lipid classes. Additionally, there is a need for more sensitive and specific lipid detection methods that can provide more detailed information about lipid metabolism in biological samples. Finally, there is a need for more research into the potential role of lipids in disease development and progression.

Métodos De Síntesis

The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B involves the reaction of 1-naphthol with hexadecylamine and chlorosulfonic acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate III is then reacted with sodium nitrite and hydrochloric acid to form Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B. The synthesis of Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is a multi-step process that requires careful attention to detail to ensure the purity of the final product.

Aplicaciones Científicas De Investigación

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is commonly used in scientific research to stain lipids in biological samples. It is often used in conjunction with other staining methods, such as hematoxylin and eosin staining, to provide a more complete picture of the sample. Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate Black B is particularly useful for staining myelin in the central nervous system and is often used in studies of neurodegenerative diseases.

Propiedades

Número CAS |

13183-81-8 |

|---|---|

Nombre del producto |

Sodium 3-((hexadecylamino)carbonyl)-4-hydroxynaphthalene-1-sulphonate |

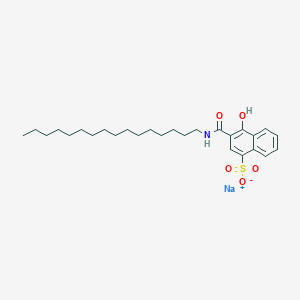

Fórmula molecular |

C27H40NNaO5S |

Peso molecular |

513.7 g/mol |

Nombre IUPAC |

sodium;3-(hexadecylcarbamoyl)-4-hydroxynaphthalene-1-sulfonate |

InChI |

InChI=1S/C27H41NO5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-27(30)24-21-25(34(31,32)33)22-18-15-16-19-23(22)26(24)29;/h15-16,18-19,21,29H,2-14,17,20H2,1H3,(H,28,30)(H,31,32,33);/q;+1/p-1 |

Clave InChI |

SMFCODVQSWXCGR-UHFFFAOYSA-M |

SMILES isomérico |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

SMILES |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

SMILES canónico |

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)[O-])O.[Na+] |

Otros números CAS |

13183-81-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)